N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide
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Overview
Description
N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide typically involves the reaction of 4-methoxynaphthalene with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure efficient production. The purification steps may include crystallization or recrystallization to achieve the required quality standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxynaphthalene derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxynaphthalene derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties. The compound’s effects are mediated through its binding to the colchicine site of tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds also exhibit anticancer activity by inhibiting tubulin polymerization.
N-(4-methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide: Another derivative with potential bioactivity.
Uniqueness
N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide is unique due to its specific combination of a methoxy-naphthalene moiety and a phenoxyacetamide group.
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-18-12-11-17(15-9-5-6-10-16(15)18)20-19(21)13-23-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCCPKVUCQMRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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